

An In-depth Technical Guide to the Structural Isomers of C₆H₁₂O Aldehydes

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Compound of Interest

Compound Name: 2,2-Dimethylbutanal

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of aldehydes with the molecular formula C₆H₁₂O. It includes a detailed summary of their physicochemical properties, spectroscopic data for identification, and a representative experimental protocol for their synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, analytical chemistry, and drug development.

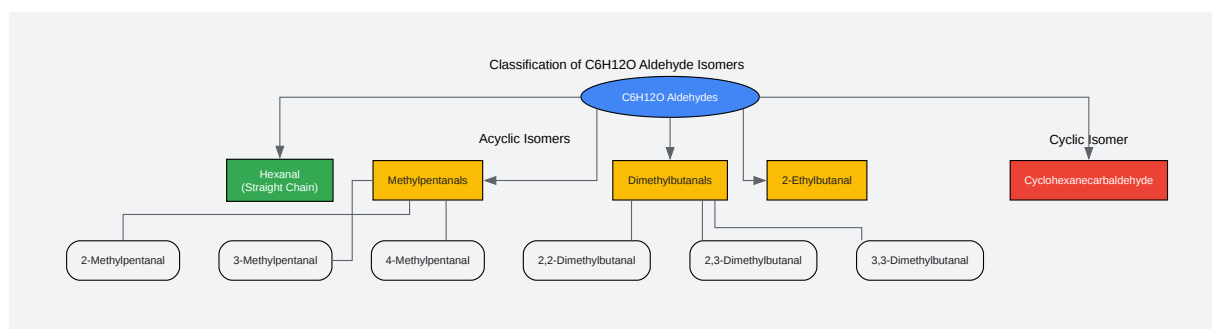
Introduction to C₆H₁₂O Aldehyde Isomers

Aldehydes with the molecular formula C₆H₁₂O are a diverse group of structural isomers that share the same constituent atoms but differ in their arrangement. This seemingly subtle difference in structure leads to distinct physical, chemical, and spectroscopic properties. These compounds find applications in various fields, including the flavor and fragrance industry, and as intermediates in the synthesis of more complex organic molecules. Understanding the properties of each isomer is crucial for their effective identification, separation, and utilization in research and development.

The structural isomers of C₆H₁₂O aldehydes can be categorized based on the carbon skeleton, which includes a straight-chain isomer, various branched-chain isomers, and a cyclic isomer.

Classification of C₆H₁₂O Aldehyde Isomers

The structural isomers of C₆H₁₂O aldehydes can be systematically classified based on their carbon chain structure. The following diagram illustrates this classification, showcasing the diversity of structures arising from a single molecular formula.



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Caption: Hierarchical classification of C₆H₁₂O aldehyde isomers.

Physicochemical Properties

The structural variations among the C₆H₁₂O aldehyde isomers significantly influence their physical properties. A summary of the key physicochemical data for each isomer is presented in the table below for easy comparison.

IUPAC Name	Common Name(s)	CAS Number	Boiling Point (°C)	Density (g/mL)	Refractive Index (nD20)
Hexanal	Caproaldehyde, Hexaldehyde	66-25-1	130-131[1]	0.816 (at 20°C)[1]	1.4035[1]
2-Methylpentanal	2-Methylvaleraldehyde	123-15-9	119-120[2][3]	0.808 (at 25°C)[2][3]	1.401[2]
3-Methylpentanal	3-Methylvaleraldehyde	15877-57-3	117.63 (est.) [4]	0.8079 (est.) [4]	N/A
4-Methylpentanal	Isocaproaldehyde	1119-16-0	118.1[5]	0.799[5]	1.394[5]
2,2-Dimethylbutanal	N/A	96-17-3	103-105	0.794	1.395
2,3-Dimethylbutanal	N/A	2109-98-0	N/A	N/A	N/A
3,3-Dimethylbutanal	tert-Butylacetaldehyde	2987-16-8	104-106[1][6]	0.798 (at 25°C)[1][6]	1.397[1]
2-Ethylbutanal	Diethylacetaldehyde	97-96-1	116-117[7]	0.808-0.814[7]	1.400-1.405[7]
Cyclohexanecarbaldehyde	Hexahydrobenzaldehyde	2043-61-0	161-163[8][9]	0.926 (at 25°C)[8][9]	1.452[8]

N/A: Not readily available in the searched literature. "est." indicates an estimated value.

Spectroscopic Data for Isomer Identification

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds. The following sections detail the characteristic spectroscopic features of C₆H₁₂O aldehydes.

Infrared (IR) Spectroscopy

Aldehydes exhibit characteristic absorption bands in their IR spectra. A strong C=O stretching vibration is typically observed in the region of 1740-1720 cm⁻¹ for aliphatic aldehydes.^[10] Another key diagnostic feature is the presence of two C-H stretching bands for the aldehydic proton, which appear around 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹.^[11]

Isomer	C=O Stretch (cm ⁻¹)	Aldehydic C-H Stretch (cm ⁻¹)
Hexanal	~1730	~2820, ~2720
Branched Aldehydes	~1725-1735	~2820, ~2720
Cyclohexanecarbaldehyde	~1725	~2820, ~2720

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The most distinctive signal in the ¹H NMR spectrum of an aldehyde is the resonance of the aldehydic proton, which is highly deshielded and appears in the downfield region of δ 9-10 ppm.^[10] This signal is typically a triplet for straight-chain aldehydes like hexanal, due to coupling with the adjacent CH₂ group. The splitting pattern will vary for branched isomers depending on the number of adjacent protons.

¹³C NMR: The carbonyl carbon of an aldehyde gives a characteristic signal in the δ 190-215 ppm region of the ¹³C NMR spectrum.^{[10][12]}

Selected ¹H and ¹³C NMR Data:

Isomer	Key ^1H NMR Signals (δ , ppm)	Key ^{13}C NMR Signals (δ , ppm)
Hexanal	9.76 (t, 1H, -CHO), 2.42 (dt, 2H, -CH ₂ CHO)	202.5 (-CHO), 43.9 (-CH ₂ CHO)[13]
2-Methylpentanal	9.6 (d, 1H, -CHO), 2.2 (m, 1H, -CH(CH ₃)CHO)	~204 (-CHO), ~46 (-CH(CH ₃)CHO)
3-Methylpentanal	9.7 (t, 1H, -CHO), 2.3 (m, 2H, -CH ₂ CHO)	~203 (-CHO), ~51 (-CH ₂ CHO)
4-Methylpentanal	9.8 (t, 1H, -CHO), 2.4 (m, 2H, -CH ₂ CHO)	~202 (-CHO), ~44 (-CH ₂ CHO)
3,3-Dimethylbutanal	9.78 (t, 1H, -CHO), 2.18 (d, 2H, -CH ₂ CHO)[14]	203.2 (-CHO), 53.0 (-CH ₂ CHO), 30.8 (C(CH ₃) ₃)[11]
2-Ethylbutanal	9.5 (d, 1H, -CHO), 2.1 (m, 1H, -CH(Et)CHO)	~205 (-CHO), ~55 (-CH(Et)CHO)
Cyclohexanecarbaldehyde	9.6 (d, 1H, -CHO), 2.3 (m, 1H, -CHCHO)	~204 (-CHO), ~52 (-CHCHO)

Note: Specific chemical shifts can vary slightly depending on the solvent and instrument frequency.

Experimental Protocols

The synthesis of C₆H₁₂O aldehydes can be achieved through various methods, with the oxidation of the corresponding primary alcohol being a common and effective approach. The Swern oxidation is a widely used method that employs mild conditions and avoids the use of heavy metals.

Synthesis of Hexanal via Swern Oxidation of Hexan-1-ol

This protocol details the synthesis of hexanal from hexan-1-ol using Swern oxidation.

Materials:

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (DCM), anhydrous
- Hexan-1-ol
- Triethylamine (TEA)
- Argon or Nitrogen gas supply
- Standard glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser)
- Magnetic stirrer and stir bar
- Ice bath and dry ice/acetone bath

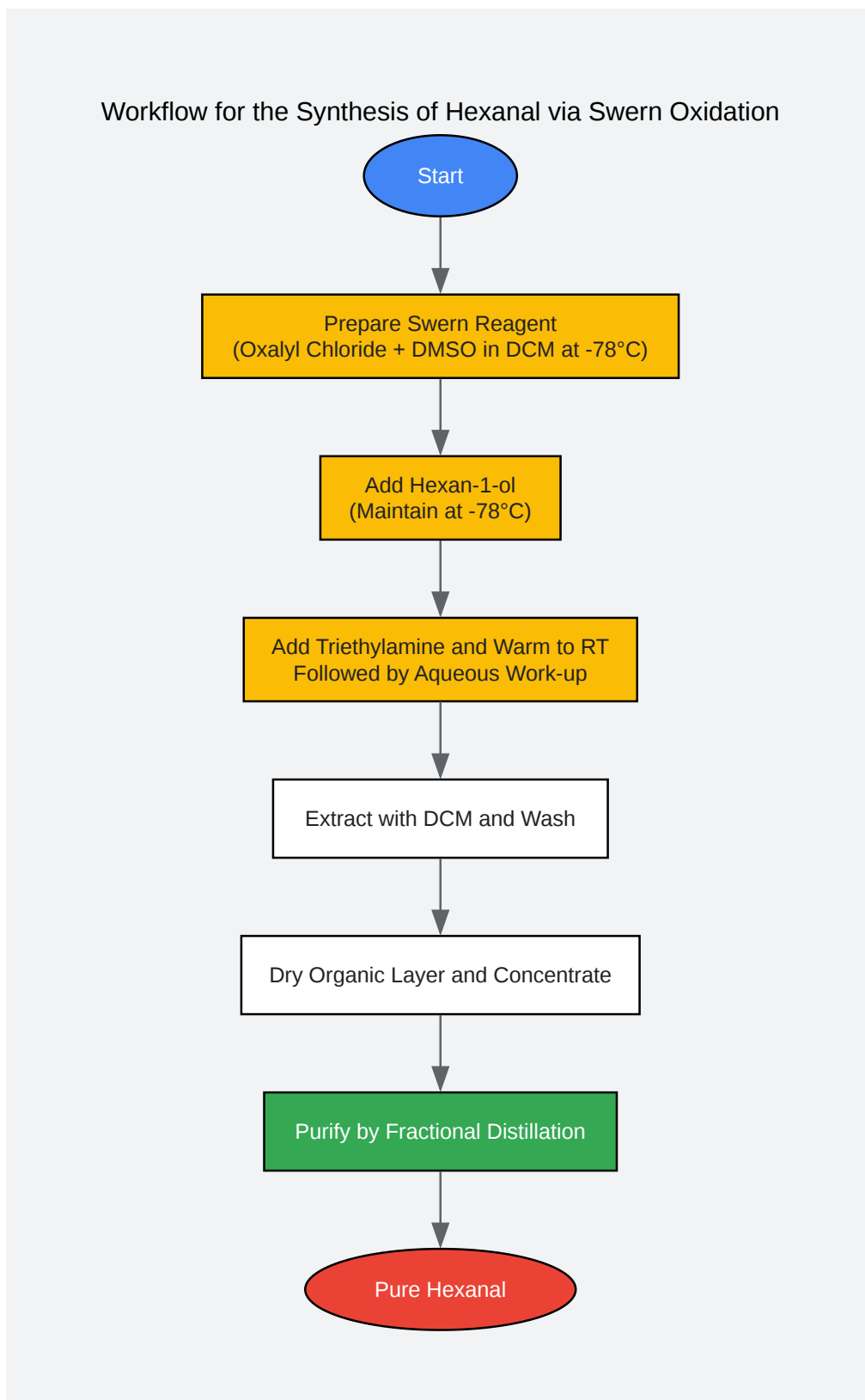
Procedure:

- Preparation of the Swern Reagent:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
 - Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath.
 - Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM via the dropping funnel, maintaining the temperature below $-60\text{ }^{\circ}\text{C}$.
 - Stir the mixture at $-78\text{ }^{\circ}\text{C}$ for 15 minutes.
- Oxidation of the Alcohol:
 - Add a solution of hexan-1-ol (1.0 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel, ensuring the temperature remains below $-60\text{ }^{\circ}\text{C}$.
 - Stir the reaction mixture at $-78\text{ }^{\circ}\text{C}$ for 30-45 minutes.

- Work-up:
 - Slowly add triethylamine (TEA) (5.0 equivalents) to the reaction mixture, still at -78 °C.
 - Allow the reaction to warm to room temperature.
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude hexanal.
- Purification:
 - Purify the crude product by fractional distillation to obtain pure hexanal.

The following diagram illustrates the general workflow for this synthesis.

Workflow for the Synthesis of Hexanal via Swern Oxidation

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Caption: A generalized workflow for the synthesis of hexanal.

Conclusion

This technical guide has provided a detailed examination of the structural isomers of C₆H₁₂O aldehydes. The data presented on their physicochemical and spectroscopic properties, along with a representative synthesis protocol, offers a valuable resource for chemists in academia and industry. The clear presentation of data in tables and diagrams is intended to facilitate easy comparison and understanding of the unique characteristics of each isomer. Further research into the biological activities and applications of these compounds is an area of ongoing interest.

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